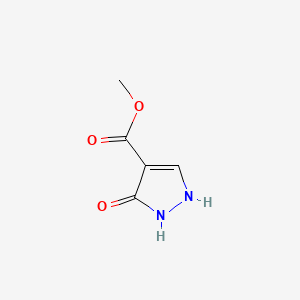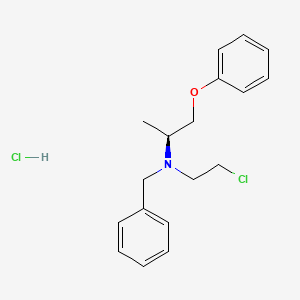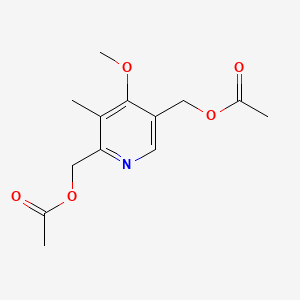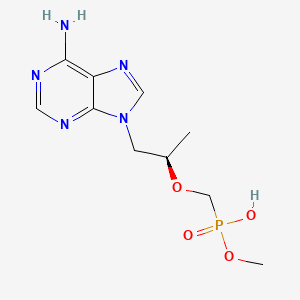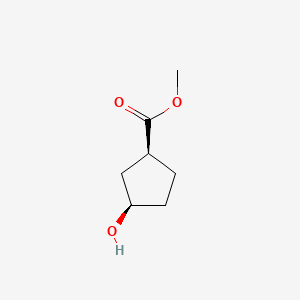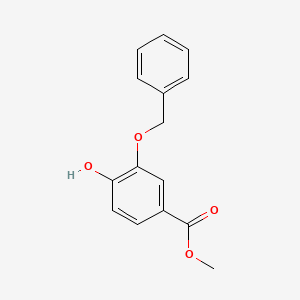
Tetra-N-acetyl Kanamycin A
Übersicht
Beschreibung
Tetra-N-acetyl Kanamycin A is a derivative of Kanamycin, an aminoglycoside antibiotic widely used in treating animal diseases caused by Gram-negative and Gram-positive infections . It is available for purchase from various chemical and analytical standards suppliers .
Synthesis Analysis
The synthesis of Tetra-N-acetyl Kanamycin A and its derivatives involves the introduction of additional protonatable groups (amino-, guanidino or pyridinium) at the 6″-position of kanamycin A . The tetra-N-protected-6″-O-(2,4,6-triisopropylbenzenesulfonyl)kanamycin A has been demonstrated to interact with a weak nucleophile, pyridine, resulting in the formation of the corresponding pyridinium derivative .Molecular Structure Analysis
The Tetra-N-acetyl Kanamycin A molecule contains a total of 91 bond(s). There are 47 non-H bond(s), 4 multiple bond(s), 10 rotatable bond(s), 4 double bond(s), 3 six-membered ring(s), 4 secondary amide(s) (aliphatic), 7 hydroxyl group(s), 1 primary alcohol(s), 6 secondary alcohol(s), and 4 ether(s) (aliphatic) .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Tetra-N-acetyl Kanamycin A: is a derivative of Kanamycin A, which is an aminoglycoside antibiotic. It has been studied for its potential to fight against drug-resistant bacteria. The modification of Kanamycin A to produce Tetra-N-acetyl Kanamycin A could lead to antibiotics that retain efficacy against resistant strains .
Structural Modification for Enhanced Activity
Researchers have explored the structural modification of aminoglycosides like Kanamycin A to overcome resistance. Tetra-N-acetyl Kanamycin A serves as a scaffold for further chemical modifications aimed at enhancing antibacterial activity and reducing resistance .
Interaction with Nucleophiles
The ability of Tetra-N-acetyl Kanamycin A to interact with weak nucleophiles has been demonstrated. This interaction could be exploited in the synthesis of new compounds with potential therapeutic applications .
Development of New Antibacterial Agents
The introduction of protonatable groups at specific positions of Kanamycin A, resulting in compounds like Tetra-N-acetyl Kanamycin A, is a promising direction for the development of new antibacterial agents. These modifications can lead to compounds with improved activity against certain strains of bacteria .
Study of Structure-Activity Relationship
Tetra-N-acetyl Kanamycin A can provide valuable information about the relationship between molecular structure and antibacterial activity. Understanding this relationship is crucial for the design of new antibiotics .
Overcoming Aminoglycoside Resistance
Modifications like those seen in Tetra-N-acetyl Kanamycin A can result in derivatives that are less influenced by the common resistance mechanisms associated with mutations in bacterial proteins, such as the elongation factor G .
Bioassay Development
The compound has been used in bioassays to evaluate the efficacy of new aminoglycoside derivatives. These bioassays are essential for screening potential antibiotics before they proceed to clinical trials .
Pharmaceutical Research Tool
As a biochemical available for proteomics research, Tetra-N-acetyl Kanamycin A serves as a tool in pharmaceutical research to study protein interactions and functions, which can lead to the discovery of new drug targets .
Wirkmechanismus
Target of Action
Tetra-N-acetyl Kanamycin A, like other aminoglycosides, primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell .
Mode of Action
The compound interacts with its target by binding to the 30S ribosomal subunit, causing a misreading of t-RNA . This interaction disrupts the normal process of protein synthesis, leaving the bacterium unable to synthesize proteins vital to its growth . Specifically, Kanamycin binds to four nucleotides of 16S rRNA and a single amino acid of protein S12 . This interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit .
Biochemical Pathways
The biochemical pathways affected by Tetra-N-acetyl Kanamycin A involve the process of protein synthesis. By binding to the 30S ribosomal subunit, the compound disrupts the normal decoding of mRNA, leading to errors in protein synthesis . This disruption can lead to the death of the bacterial cell, as it is unable to produce the proteins necessary for its survival .
Result of Action
The primary result of Tetra-N-acetyl Kanamycin A’s action is the inhibition of protein synthesis, which leads to the death of the bacterial cell . By causing a misreading of t-RNA, the compound prevents the bacterium from producing the proteins it needs to survive . This makes it an effective antibacterial agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetra-N-acetyl Kanamycin A. For instance, environmental conditions that affect bacterial respiration have been reported to result in changes to aminoglycoside susceptibility and uptake
Zukünftige Richtungen
Modifying the 6″-position of kanamycin A with protonatable groups is a promising direction for the further development of new antibacterial agents with reduced resistances . Moreover, most of the obtained 6″-modified kanamycin A derivatives were less influenced by the resistant mechanism associated with mutations of the elongation factor G than the parent kanamycin A .
Eigenschaften
IUPAC Name |
N-[[(2R,3S,4S,5R,6R)-6-[(1R,2R,3S,4R,6S)-4,6-diacetamido-3-[(2S,3R,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N4O15/c1-8(32)27-6-14-18(37)20(39)21(40)26(42-14)45-24-13(29-10(3)34)5-12(28-9(2)33)23(22(24)41)44-25-19(38)16(30-11(4)35)17(36)15(7-31)43-25/h12-26,31,36-41H,5-7H2,1-4H3,(H,27,32)(H,28,33)(H,29,34)(H,30,35)/t12-,13+,14-,15-,16+,17-,18-,19-,20+,21-,22-,23+,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGDIANBIMNRQW-OBHSWUIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44N4O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858435 | |
| Record name | N,N'-{(1S,3R,4S,5R,6R)-4-[(3-Acetamido-3-deoxy-alpha-D-glucopyranosyl)oxy]-6-[(6-acetamido-6-deoxy-alpha-D-glucopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}diacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetra-N-acetyl Kanamycin A | |
CAS RN |
20399-23-9 | |
| Record name | N,N'-{(1S,3R,4S,5R,6R)-4-[(3-Acetamido-3-deoxy-alpha-D-glucopyranosyl)oxy]-6-[(6-acetamido-6-deoxy-alpha-D-glucopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}diacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why is Tetra-N-acetyl Kanamycin A used as a starting material for synthesizing new Kanamycin derivatives?
A1: The research highlights Tetra-N-acetyl Kanamycin A as a valuable starting point for chemical modification due to its defined structure and the presence of reactive groups. Specifically, the papers focus on manipulating the C2 and C6 positions of the 3-amino-glucose moiety within the Kanamycin A structure [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







